2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid

Description

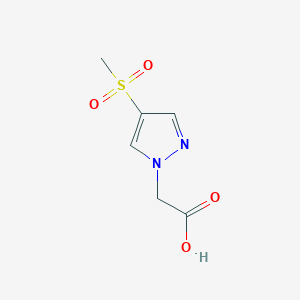

2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 4-position of the pyrazole ring and an acetic acid group at the 1-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the sulfonyl group, which can enhance binding affinity to biological targets, such as enzymes or receptors. Its molecular formula is C₆H₈N₂O₄S, with a molecular weight of 204.20 g/mol.

Properties

IUPAC Name |

2-(4-methylsulfonylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-13(11,12)5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBKKKTUUYYRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN(N=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further functionalized to introduce the methanesulfonyl group and acetic acid moiety .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds, including 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid, exhibit significant anti-inflammatory effects. A study focused on the synthesis of dual inhibitors targeting cyclooxygenase (COX) and soluble epoxide hydrolase (sEH) demonstrated that compounds with similar structures can effectively reduce pain and inflammation in vivo. Specifically, compounds like 21i showed enhanced anti-allodynic activity compared to traditional COX inhibitors, suggesting that modifications in the pyrazole structure can lead to improved therapeutic profiles .

Antimicrobial Activity

Another promising application is in the field of antimicrobial research. A study on 1,3-diarylpyrazolyl-acylsulfonamides indicated that modifications at the pyrazole core could lead to potent anti-tuberculosis agents. The structure-activity relationship (SAR) studies revealed that specific substitutions significantly enhance the efficacy against Mycobacterium tuberculosis, positioning these compounds as potential candidates for further drug development against resistant strains .

Case Study 1: Pain Management

A series of experiments were conducted using a lipopolysaccharide (LPS)-induced pain model in rats. The results demonstrated that certain pyrazole derivatives exhibited superior pain relief compared to existing treatments. The compound 21i , structurally similar to this compound, showed a longer half-life and higher area under the curve (AUC) values, indicating its potential for chronic pain management .

Case Study 2: Tuberculosis Treatment

In another study, the efficacy of pyrazole derivatives against Mycobacterium tuberculosis was tested under various conditions. The compound demonstrated significant minimum inhibitory concentrations (MICs), establishing its potential as a novel therapeutic agent for tuberculosis. The SAR analysis highlighted the importance of specific functional groups in enhancing antibacterial activity .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, in antileishmanial studies, it has been shown to fit well in the active site of the enzyme LmPTR1, characterized by lower binding free energy. This interaction disrupts the enzyme’s function, leading to the inhibition of promastigote growth .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural similarities with 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid, differing primarily in substituents on the pyrazole ring:

Key Differences in Properties and Reactivity

Electronic Effects: The methanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to methyl or ethyl substituents. The trifluoromethyl group in 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid offers both electron-withdrawing and hydrophobic properties, which can influence metabolic stability .

Solubility and Polarity: Sulfonyl-containing derivatives (e.g., CAS 1174882-19-9) exhibit higher polarity and water solubility compared to non-sulfonated analogs like 2-(4-methyl-1H-pyrazol-1-yl)acetic acid . The phenyl-substituted analog (CAS 35715-77-6) is more lipophilic, favoring membrane permeability but reducing aqueous solubility .

Biological Activity :

- Sulfonyl groups are often associated with enhanced binding to kinases or proteases due to their ability to form hydrogen bonds. For example, 2-[(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid has been studied for enzyme inhibition .

- Methyl and trifluoromethyl substituents may improve metabolic stability by resisting oxidation, as seen in fluorinated drug candidates .

Biological Activity

2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and in antipromastigote activity against Leishmania species. Its potential for antimalarial effects has also been investigated, suggesting a broad spectrum of pharmacological applications.

Key Biological Activities:

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, impacting metabolic pathways.

- Antipromastigote Activity : Demonstrated efficacy against Leishmania promastigotes.

- Antimalarial Effects : Preliminary studies indicate potential activity against malaria parasites.

The mechanism of action for this compound involves its interaction with molecular targets within pathogens. In antileishmanial studies, it was found to interact favorably with the enzyme LmPTR1, leading to reduced enzyme activity and subsequent inhibition of parasite growth. The binding affinity was characterized by lower binding free energy, indicating a strong interaction with the target site.

In Vitro Studies

Recent studies have provided insights into the compound's effectiveness in vitro:

- Antileishmanial Studies : The compound was tested against various Leishmania strains, showing significant inhibition of promastigote growth at concentrations below 50 µM.

| Study | Target Organism | IC50 (µM) |

|---|---|---|

| Leishmania spp. | <50 |

Antimalarial Activity

In antimalarial assays, this compound demonstrated promising results against Plasmodium falciparum, with further studies needed to elucidate its full potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications to the pyrazole core can enhance biological activity. For instance, substituents at specific positions on the pyrazole ring have been shown to influence both potency and selectivity against various biological targets .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other pyrazole derivatives is essential. The following table summarizes the biological activities of selected pyrazole derivatives:

Q & A

Q. What are the standard synthetic routes for 2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often functionalized at the 4-position using methanesulfonyl chloride under anhydrous conditions. Key parameters include:

- Temperature : Reactions are conducted at 0–5°C to minimize side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.

- Catalysts : Triethylamine or DMAP may accelerate sulfonylation . Optimization involves iterative adjustments to solvent ratios and reaction times, monitored via TLC or HPLC.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methanesulfonyl and acetic acid moieties).

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C7H9N2O4S: theoretical 217.03) .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

The compound exhibits moderate solubility in DMSO and methanol but limited solubility in water. Pre-saturation studies (e.g., sonication in ethanol/water mixtures) are recommended for in vitro assays. Solubility can be enhanced using co-solvents like PEG-400 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). To address this:

- Standardize assay protocols : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and controls.

- Dose-response curves : Establish EC50/IC50 values across multiple replicates.

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or enzymatic assays .

Q. What strategies improve the compound’s metabolic stability for in vivo applications?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the pyrazole ring to reduce oxidative metabolism.

- Prodrug approaches : Esterify the acetic acid moiety to enhance bioavailability, followed by enzymatic cleavage in target tissues .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Docking studies : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., cyclooxygenase-2).

- QSAR models : Correlate substituent effects (e.g., methanesulfonyl group polarity) with inhibitory potency .

Q. What experimental approaches mitigate interference from impurities during biological screening?

- Preparative HPLC : Purify batches to >98% purity.

- Counter-screening : Test impurities (e.g., unreacted starting materials) in parallel to exclude off-target effects .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.